

Early studies on Tris(trimethylsilyl)methane reactivity

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Compound of Interest

Compound Name: *Tris(trimethylsilyl)methane*

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An In-depth Technical Guide on the Early Reactivity of **Tris(trimethylsilyl)methane**

Introduction

Tris(trimethylsilyl)methane, often abbreviated as TsiH, is an organosilicon compound with the chemical formula $((\text{CH}_3)_3\text{Si})_3\text{CH}$.^[1] It is a colorless liquid at room temperature, highly soluble in hydrocarbon solvents.^{[1][2]} The defining feature of this molecule is the central carbon atom bonded to a hydrogen and three bulky trimethylsilyl (TMS) groups. This significant steric crowding dictates its unique chemical reactivity, making it a cornerstone for studying the influence of steric hindrance in chemical transformations and a precursor to the exceptionally bulky tris(trimethylsilyl)methyl or "trisyl" (Tsi) ligand.^{[3][4]} This guide explores the foundational studies that first elucidated the reactivity of this remarkable compound.

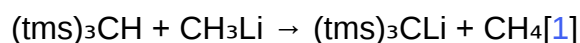
Core Reactivity Themes

Early research on **Tris(trimethylsilyl)methane** primarily revolved around two major themes: the generation of its corresponding carbanion and the profound influence of its steric bulk on reaction pathways.

Deprotonation and the Formation of Tris(trimethylsilyl)methylolithium

One of the most fundamental reactions of **Tris(trimethylsilyl)methane** is the abstraction of its methine proton. Due to the electron-withdrawing nature of the three silicon atoms, this proton is

acidic enough to be removed by strong organometallic bases. The reaction with methyllithium (CH_3Li) efficiently generates tris(trimethylsilyl)methyllithium, a highly valuable bulky nucleophilic reagent.[1]



This lithium salt is the gateway to a wide array of derivatives, as the resulting carbanion can be reacted with various electrophiles.

Nucleophilic Substitution and the Role of Steric Hindrance

The tris(trimethylsilyl)methyl carbanion, $[(\text{Me}_3\text{Si})_3\text{C}]^-\text{Li}^+$, is a potent yet sterically encumbered nucleophile. Its reactions with electrophiles are often slower or follow different pathways compared to less bulky analogues. For instance, while it readily reacts with less hindered electrophiles like allyl bromide, its reactivity is significantly diminished with bulkier substrates.[3] This reduced reactivity is attributed to the steric shield provided by the three trimethylsilyl groups, which impedes the nucleophile's approach to the electrophilic center.[3][5]

Studies comparing the reactivity of $(\text{Me}_3\text{Si})_3\text{CLi}$ with its phenyl-substituted analogue, $(\text{PhMe}_2\text{Si})_3\text{CLi}$, further underscore the impact of steric bulk. The presence of phenyl groups instead of methyl groups on the silicon atoms creates even greater steric hindrance, in some cases preventing nucleophilic substitution reactions that are successful with the less bulky $(\text{Me}_3\text{Si})_3\text{CLi}$. [3]

Experimental Protocols

Protocol 1: Synthesis of Allyl-tris(trimethylsilyl)methane via Deprotonation

This protocol details the lithiation of **Tris(trimethylsilyl)methane** followed by nucleophilic substitution with allyl bromide.[3]

1. Lithiation:

- A solution of **Tris(trimethylsilyl)methane** (TsiH) is prepared in diethyl ether (Et_2O).

- Methyllithium (MeLi), typically generated in situ from methyl iodide (MeI) and lithium metal (Li), is added to the TsiH solution.
- The mixture is stirred to allow for the complete formation of tris(trimethylsilyl)methyllithium, $(\text{Me}_3\text{Si})_3\text{CLi}$.

2. Alkylation:

- The solution of $(\text{Me}_3\text{Si})_3\text{CLi}$ is cooled to 0 °C.
- A solution of allyl bromide in tetrahydrofuran (THF) is added dropwise with continuous stirring.
- The reaction mixture is maintained at 0 °C for approximately 3 hours.

3. Workup:

- The reaction is quenched by pouring the mixture into ice water.
- The organic product is extracted into diethyl ether.
- The ethereal solution is dried with anhydrous sodium sulfate (Na_2SO_4), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Data Presentation

Table 1: Physical Properties of Tris(trimethylsilyl)methane

Property	Value
Chemical Formula	C ₁₀ H ₂₈ Si ₃
Molar Mass	232.589 g·mol ⁻¹
Appearance	Colorless liquid
Density	0.827 g/mL at 25 °C[2]
Boiling Point	55-56 °C at 2 mmHg[2]
Refractive Index	n ₂₀ /D 1.464[2]

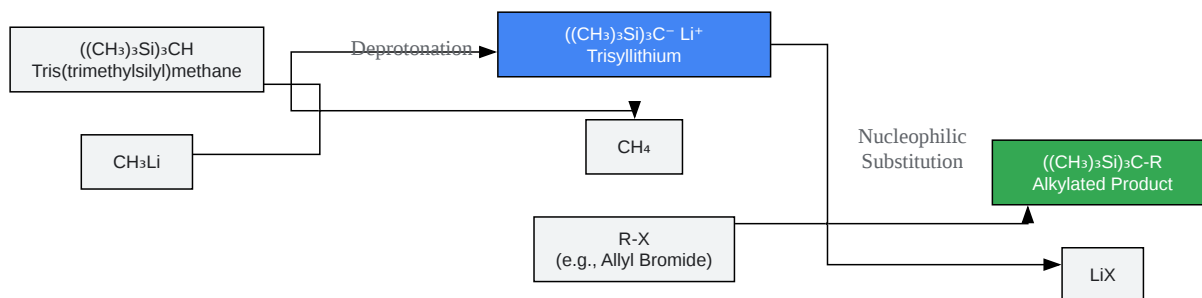
Table 2: Representative Reaction Yields

Reactants	Product	Conditions	Yield	Reference
(Me ₃ Si) ₃ CLi + Allyl Bromide	(Me ₃ Si) ₃ C-CH ₂ -CH=CH ₂	Et ₂ O/THF, 0 °C, 3h	N/A	[3]
(Me ₃ Si) ₃ C-CH ₂ -CH=CH ₂ + Dichlorocarbene (:CCl ₂)	Dichlorocyclopropane derivative	CHCl ₃ , NaOH/H ₂ O, PT-catalyst	74%	[3]
(Me ₃ Si) ₃ CLi + Benzyl Bromide	(Me ₃ Si) ₃ C-CH ₂ -Ph	Same as above	Yes	[3]
(PhMe ₂ Si) ₃ CLi + Benzyl Bromide	No reaction	Same as above	0%	[3]

N/A: Specific yield not provided in the cited text, but the reaction is reported as successful.

Visualizations

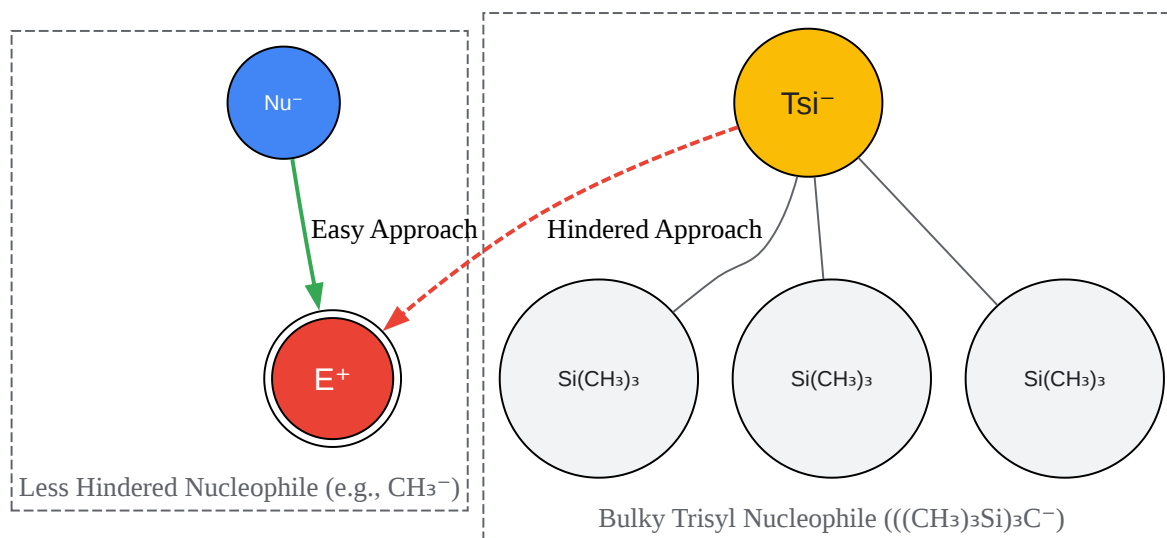
Reaction Pathway Diagram



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Caption: Deprotonation of TsiH and subsequent nucleophilic substitution.

Steric Hindrance Concept

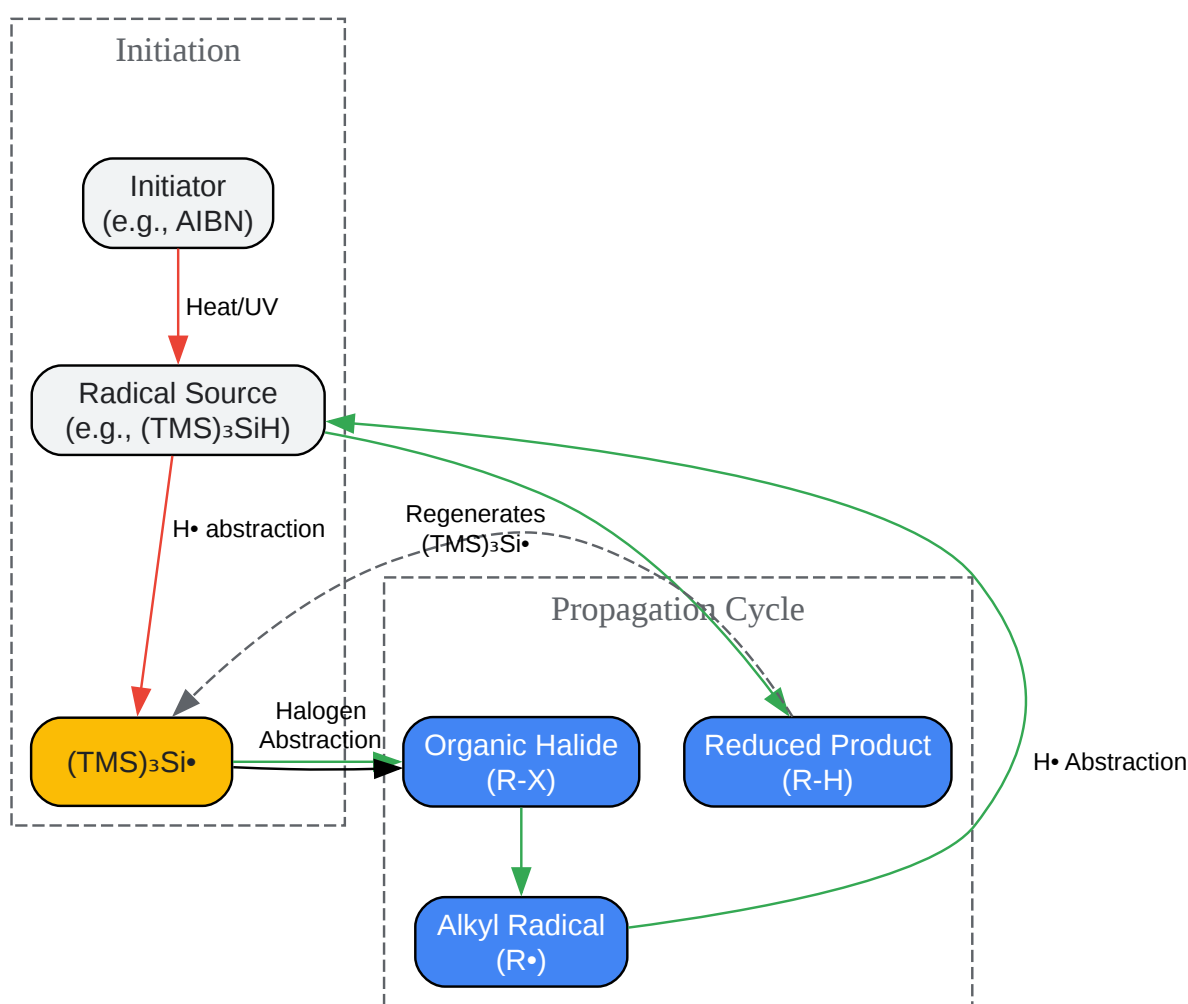


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Caption: Steric hindrance preventing a bulky nucleophile's approach.

Radical Reaction Logic

While early studies focused on ionic reactivity, the related tris(trimethylsilyl)silyl radical, $(\text{TMS})_3\text{Si}\cdot$, became a key species in radical chemistry, often used as a less toxic alternative to tin hydrides.^{[6][7][8]} The logic of these radical chain reactions provides context for the potential radical chemistry of the Tsi group.



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Caption: General workflow for a radical reduction reaction.

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